N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
Description
This compound features a tetrahydroquinoline core substituted at position 1 with a thiophene-2-sulfonyl group and at position 6 with a thiophene-2-carboxamide moiety. Its structure combines electron-rich thiophene rings with a sulfonyl linker, which may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVFDJLFYGREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiol derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives .
Scientific Research Applications
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, modulating their function .
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is a common feature in NOS inhibitors. Key substituent differences among analogues include:
Key Observations :
- The target compound’s thiophene-2-sulfonyl group distinguishes it from analogues with amine- or alkyl-based substituents (e.g., piperidine in Compound 68). The sulfonyl group may improve solubility and target interaction through hydrogen bonding .
- Thiophene-2-carboxamide at position 6 is conserved in many analogues but differs from carboximidamide derivatives (e.g., Compound 68), which may exhibit altered electronic properties and binding kinetics .
Structural Conformation and Intermolecular Interactions
highlights the role of substituent orientation in molecular packing:
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence crystal packing and hydrogen bonding . For the target compound, similar analysis would clarify how the thiophene-sulfonyl group affects conformation and solubility.
- Non-classical Interactions: Weak C–H···O/S interactions (observed in ) may stabilize the target compound’s solid-state structure, impacting formulation stability .
Biological Activity
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline core and thiophene moieties , which are known to enhance biological interactions. The presence of the sulfonyl and carboxamide functional groups may contribute to its solubility and reactivity with biological targets.
| Structural Feature | Description |
|---|---|
| Tetrahydroquinoline | Core structure associated with various biological activities. |
| Thiophene | Enhances interaction with biological targets. |
| Sulfonyl Group | May improve binding affinity to enzymes and receptors. |
| Carboxamide Group | Potentially increases solubility and bioavailability. |
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties . The thiophene sulfonyl group is believed to enhance its interaction with key biological targets involved in inflammatory pathways and cancer proliferation.
In Vitro Studies
In vitro studies have shown that this compound can inhibit specific enzymes linked to cancer cell proliferation and inflammation. For instance:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes associated with tumor growth.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Various studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Anti-Cancer Activity :
- A study demonstrated that compounds structurally similar to this compound showed potent antitumor activity through mechanisms involving apoptosis induction in malignant cells.
-
Inflammation Modulation :
- Research highlighted the role of thiophene derivatives in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Selectivity Towards Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
